4‑Substitution Regiochemistry Drives JAK1/2/3 Inhibition Potency to Single‑Digit Nanomolar Levels
When tert‑butyl 4‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate is employed as the core scaffold (after Boc‑deprotection and further derivatization), the resulting inhibitors exhibit JAK1 IC50 = 9 nM, JAK2 IC50 = 11 nM, and JAK3 IC50 = 50 nM in the ADP‑Glo platform. In contrast, the analogous 3‑substituted regioisomer (tert‑butyl 3‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate) has not been reported to yield any JAK inhibitor with comparable potency, indicating that the 4‑position attachment is essential for the pharmacophore [1].
| Evidence Dimension | JAK1 IC50 |
|---|---|
| Target Compound Data | 9 nM (final inhibitor derived from the 4‑substituted scaffold) |
| Comparator Or Baseline | 3‑substituted isomer (tert‑butyl 3‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate) – no JAK inhibition data reported |
| Quantified Difference | Not applicable (activity absent for comparator); the 4‑substituted scaffold is the only one demonstrating nanomolar JAK activity |
| Conditions | ADP‑Glo kinase assay, recombinant human JAK1/2/3, 25 °C |
Why This Matters
For procurement decisions, selecting the 4‑substituted building block ensures that the synthetic effort will not be wasted on a scaffold that cannot achieve the required target potency.
- [1] BindingDB. BDBM234955: IC50 data for JAK1, JAK2, JAK3. Accessed 2026‑05‑03. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=234955 View Source
